3-Chlorobenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12ClN3S . It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a chlorine atom on the benzaldehyde ring and a phenyl group attached to the thiosemicarbazone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-chlorobenzaldehyde with N-phenylthiosemicarbazide . The reaction is usually carried out in the presence of glacial acetic acid as a catalyst, under reflux conditions . The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The chlorine atom on the benzaldehyde ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins . For instance, it has been shown to inhibit the activity of lysosomal cysteine protease, cathepsin B, by binding to its active site and preventing substrate access . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone
- p-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone
Uniqueness
3-Chlorobenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the chlorine atom on the benzaldehyde ring, which can influence its reactivity and biological activity . This structural feature can enhance its ability to form metal complexes and improve its antimicrobial and anticancer properties compared to other thiosemicarbazone derivatives .
Properties
CAS No. |
76572-67-3 |
---|---|
Molecular Formula |
C14H12ClN3S |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[(E)-(3-chlorophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-6-4-5-11(9-12)10-16-18-14(19)17-13-7-2-1-3-8-13/h1-10H,(H2,17,18,19)/b16-10+ |
InChI Key |
RJZBNHSZKMBFMF-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.